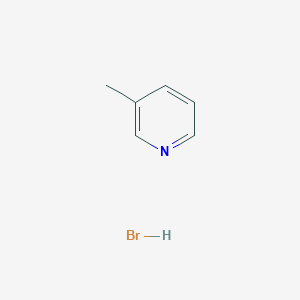
3-Methylpyridine--hydrogen bromide (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpyridine–hydrogen bromide (1/1) is a chemical compound that consists of 3-methylpyridine and hydrogen bromide in a 1:1 ratioIt is an important intermediate in various chemical reactions and has applications in the pharmaceutical and agricultural industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpyridine–hydrogen bromide typically involves the reaction of 3-methylpyridine with hydrogen bromide. One common method is the bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction yields 3-(bromomethyl)-5-methylpyridine, which can then be treated with hydrogen bromide to form 3-methylpyridine hydrobromide .
Industrial Production Methods
For large-scale industrial production, a more efficient and environmentally friendly method involves the use of 5-methylnicotinic acid as the starting material. The process includes esterification with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. This intermediate is then treated with hydrogen bromide in xylene to produce 3-methylpyridine hydrobromide .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylpyridine–hydrogen bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The methyl group in 3-methylpyridine can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride: Used for reduction reactions.
Hydrogen Bromide: Used for the formation of hydrobromide salts.
Major Products
3-(Bromomethyl)-5-methylpyridine: An intermediate in the synthesis of 3-methylpyridine hydrobromide.
Various Derivatives: Formed through substitution, oxidation, and reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-Methylpyridine–hydrogen bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-methylpyridine–hydrogen bromide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions. It can also interact with enzymes and receptors in biological systems, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Picoline: Another name for 3-methylpyridine, which is a positional isomer of methylpyridine.
4-Methylpyridine: A positional isomer with the methyl group attached at the 4-position of the pyridine ring.
2-Methylpyridine: A positional isomer with the methyl group attached at the 2-position of the pyridine ring.
Uniqueness
3-Methylpyridine–hydrogen bromide is unique due to its specific chemical structure and reactivity. The presence of the bromine atom allows for various substitution reactions, making it a valuable intermediate in organic synthesis. Its applications in pharmaceuticals and agrochemicals further highlight its importance in scientific research and industry .
Eigenschaften
CAS-Nummer |
75190-96-4 |
|---|---|
Molekularformel |
C6H8BrN |
Molekulargewicht |
174.04 g/mol |
IUPAC-Name |
3-methylpyridine;hydrobromide |
InChI |
InChI=1S/C6H7N.BrH/c1-6-3-2-4-7-5-6;/h2-5H,1H3;1H |
InChI-Schlüssel |
SAQQWUTWJKAABW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




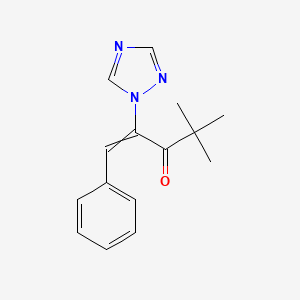
![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
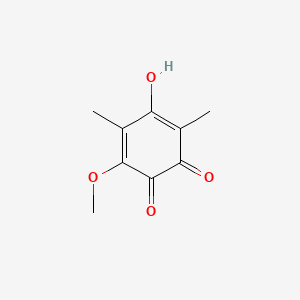



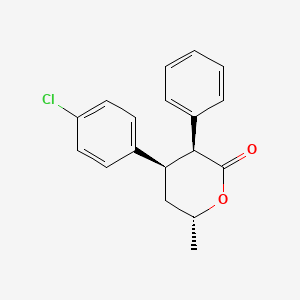
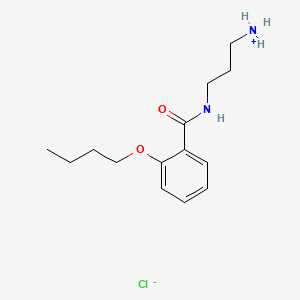
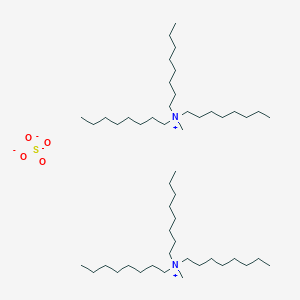
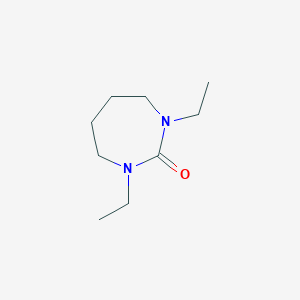
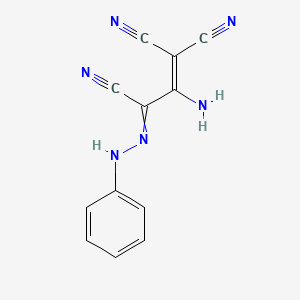
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
